N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide
Description
N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10-8-17(9-11(2)19-10)5-3-4-14-13(18)12-6-15-16-7-12/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXGIBJDBUVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCNC(=O)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.
Alkylation: The morpholine derivative is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Pyrazole Formation: The alkylated morpholine is reacted with hydrazine and an appropriate β-diketone to form the pyrazole ring.
Amidation: Finally, the pyrazole derivative is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide: This compound shares the morpholine and propyl groups but differs in the presence of a benzenesulfonamide moiety.
N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide: Similar to the target compound but with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
